3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride
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Overview
Description
Triazoles are a class of nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
Triazolo derivatives can be synthesized via aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be synthesized with different amines and triazole-2-thiol .
Molecular Structure Analysis
The molecular structure of triazolo derivatives can be characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
Triazolo derivatives can undergo various chemical reactions. For example, 3-arylthieno [3,2- e ]- [1,2,4]triazolo [4,3- c ]pyrimidines can isomerize into thermodynamically more stable compounds via sequential ring opening and closure as a result of a Dimroth-type rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo derivatives can be analyzed using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known for their versatile biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Triazole compounds are known to show a wide range of biological activities, implying that they may affect multiple biochemical pathways .
Result of Action
Some triazole compounds have shown moderate antiproliferative activities against cancer cells .
Future Directions
The development of new antimicrobial agents with excellent antibacterial activity is a major challenge due to the increasing number of multidrug-resistant microbial pathogens . Therefore, the synthesis and study of antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues is an active area of research .
Biochemical Analysis
Biochemical Properties
These interactions can lead to a wide range of biological activities, making triazoles important in drug discovery programs .
Cellular Effects
Triazole compounds are known to influence cell function through their interactions with various cellular processes .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c1-5-9-10-7-6(8(12)13)3-2-4-11(5)7;/h2-4H,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUADBUERJBNDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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